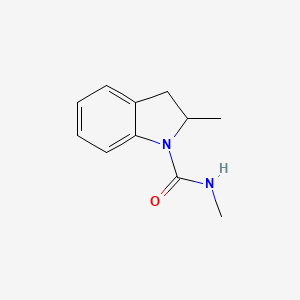
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- is a derivative of indole, a significant heterocyclic compound known for its presence in various natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a carboxamide group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole, which can be obtained through the reduction of indole using hydrogenation methods.
Carboxamide Formation: The carboxamide group is introduced by reacting the 2,3-dihydro-1H-indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound back to its dihydro form.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes involved in inflammation or viral replication.
Comparación Con Compuestos Similares
1H-Indole-1-carboxamide, 2,3-dihydro-N,2-dimethyl- can be compared with other indole derivatives:
1H-Indole-3-carboxamide: This compound has a carboxamide group at the 3-position of the indole ring, which can lead to different biological activities and reactivity.
2,3-Dihydro-1H-indole: Lacks the carboxamide group, making it less reactive in certain chemical reactions.
N-Methylindole: Similar in structure but without the carboxamide group, affecting its biological activity and chemical properties.
Propiedades
Número CAS |
62368-09-6 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
N,2-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-8-7-9-5-3-4-6-10(9)13(8)11(14)12-2/h3-6,8H,7H2,1-2H3,(H,12,14) |
Clave InChI |
TUYCIJKMNWFKFB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=CC=CC=C2N1C(=O)NC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













